N,N-Bis(PEG1-azide)-N-PEG2-NHS ester N,N-Bis(PEG1-azide)-N-PEG2-NHS ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684234
InChI: InChI=1S/C20H32N8O9/c21-25-23-5-11-35-13-7-27(8-14-36-12-6-24-26-22)17(29)3-9-33-15-16-34-10-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Molecular Formula: C20H32N8O9
Molecular Weight: 528.5 g/mol

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester

CAS No.:

Cat. No.: VC13684234

Molecular Formula: C20H32N8O9

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester -

Specification

Molecular Formula C20H32N8O9
Molecular Weight 528.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H32N8O9/c21-25-23-5-11-35-13-7-27(8-14-36-12-6-24-26-22)17(29)3-9-33-15-16-34-10-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2
Standard InChI Key PDBTVJFJPNCLHY-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]

Introduction

Structural and Functional Characteristics

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester features a tripartite molecular architecture:

  • Two PEG1-azide arms: Each terminated with an azide (-N₃) group for strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • A central PEG2 linker: Enhances aqueous solubility and reduces steric hindrance during conjugation.

  • An NHS ester group: Reacts selectively with primary amines (-NH₂) on proteins, antibodies, or oligonucleotides to form stable amide bonds .

Table 1: Reported Physicochemical Properties

PropertyDescriptionSource
Functional GroupsNHS ester, Azide (x2)
PEG ConfigurationBranched (PEG1 x2 + PEG2)
Molecular WeightNot explicitly reported; estimated ~600–700 g/mol*
SolubilityHigh in water and polar solvents
Storage Recommendations-20°C (analogous to similar PEG-azides)
*Derived from comparable PEG-based reagents in sources and .

The compound’s branched PEG structure balances molecular flexibility with controlled spacing, critical for maintaining the activity of conjugated biomolecules . Suppliers emphasize high purity (>95%), though specific chromatographic validation data remain proprietary .

Synthetic Routes and Analytical Validation

While detailed synthetic protocols are undisclosed, the compound is likely synthesized through sequential PEGylation steps:

  • Core Formation: A primary amine (e.g., tris(2-aminoethyl)amine) reacts with PEG1-azide derivatives to form the bis-azide branches.

  • NHS Ester Incorporation: The remaining amine group is functionalized with a PEG2 spacer and an NHS ester via carbodiimide-mediated coupling .

Quality control employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structure, with high-performance liquid chromatography (HPLC) ensuring purity . Batch-specific certificates of analysis (CoA) from suppliers confirm compliance with research-grade standards .

Bioconjugation Mechanisms and Applications

Dual-Functional Conjugation

The reagent’s dual reactivity enables modular bioconjugation:

  • NHS Ester-Amine Coupling: At pH 7–9, the NHS ester reacts with lysine residues or N-terminal amines, forming stable amide bonds. This is widely used for labeling antibodies or enzymes .

  • Azide-Alkyne Cycloaddition: The azide groups undergo CuAAC or SPAAC with cycloocytne- or alkyne-modified substrates (e.g., fluorescent dyes, drugs), enabling orthogonal conjugation in multicomponent systems .

Drug Delivery Systems

In antibody-drug conjugates (ADCs), the NHS ester links the antibody to the PEG2 spacer, while the azides facilitate payload attachment. This architecture minimizes aggregation and enhances pharmacokinetics . For example, Creative Biolabs employs analogous PEG-azide-NHS linkers to construct ADCs with improved tumor targeting .

Diagnostic and Imaging Probes

The compound’s azide groups allow site-specific tagging with alkyne-functionalized fluorophores (e.g., Cy5, FITC) for fluorescence microscopy or flow cytometry. AxisPharm highlights its utility in preparing stable antibody-fluorophore conjugates for immunoassays .

Surface Functionalization

Functionalizing nanoparticles (e.g., gold, liposomes) with this reagent enables controlled ligand display. The NHS ester anchors the compound to amine-coated surfaces, while azides permit subsequent click-based modifications (e.g., targeting peptides) .

Comparative Analysis with Analogous PEG-Azide-NHS Reagents

Table 2: Key Differences Among PEG-Azide-NHS Compounds

CompoundPEG Chain LengthReactive GroupsApplicationsSource
N,N-Bis(PEG1-azide)-N-PEG2-NHS esterPEG1 + PEG22 azides, 1 NHSBioconjugation, drug delivery
N-(NHS-PEG3)-N-Bis(PEG3-Azide)PEG3 x32 azides, 1 NHSProtein PEGylation
N-(Azido-PEG4)-N-bis(PEG4-NHS ester)PEG4 x31 azide, 2 NHSMultivalent ligand conjugation

Longer PEG chains (e.g., PEG3/PEG4) increase hydrophilicity and reduce nonspecific binding but may hinder target engagement due to excessive spacer length . The PEG1-PEG2 balance in the target compound optimizes solubility without compromising binding efficiency .

Emerging Applications and Future Directions

Recent studies explore its use in:

  • Multiplexed Diagnostics: Simultaneous conjugation of multiple detection moieties via orthogonal click reactions .

  • Targeted Nanomedicines: Coating drug-loaded nanoparticles with targeting antibodies and PEG-azide stealth layers .

  • Cryo-Electron Microscopy: Site-specific labeling of proteins for high-resolution structural studies .

Future research should address scalability challenges in synthesis and evaluate in vivo biodistribution profiles of conjugates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator